molecular formula C15H23NO2 B3038482 3-cyclohexyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid CAS No. 866038-48-4

3-cyclohexyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid

Cat. No.: B3038482
CAS No.: 866038-48-4
M. Wt: 249.35 g/mol
InChI Key: NMSONFQSEAJPRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclohexyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid is an organic compound that features a cyclohexyl group and a pyrrole ring substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal–Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrrole ring or the cyclohexyl group.

    Substitution: Various substitution reactions can be performed on the pyrrole ring or the cyclohexyl group to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring or the cyclohexyl group.

Scientific Research Applications

3-cyclohexyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid: Similar in structure but with a benzoic acid moiety instead of a cyclohexyl group.

    3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid: Contains a thiophene ring instead of a cyclohexyl group.

    3-(2,5-dimethyl-1H-pyrrol-1-yl)propanehydrazide: Features a hydrazide group instead of a carboxylic acid.

Uniqueness

3-cyclohexyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid is unique due to the presence of both a cyclohexyl group and a pyrrole ring, which confer distinct chemical and biological properties. This combination of structural features makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

3-cyclohexyl-3-(2,5-dimethylpyrrol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-11-8-9-12(2)16(11)14(10-15(17)18)13-6-4-3-5-7-13/h8-9,13-14H,3-7,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSONFQSEAJPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C(CC(=O)O)C2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclohexyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid
Reactant of Route 2
3-cyclohexyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid
Reactant of Route 3
3-cyclohexyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid
Reactant of Route 4
3-cyclohexyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-cyclohexyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid
Reactant of Route 6
3-cyclohexyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.